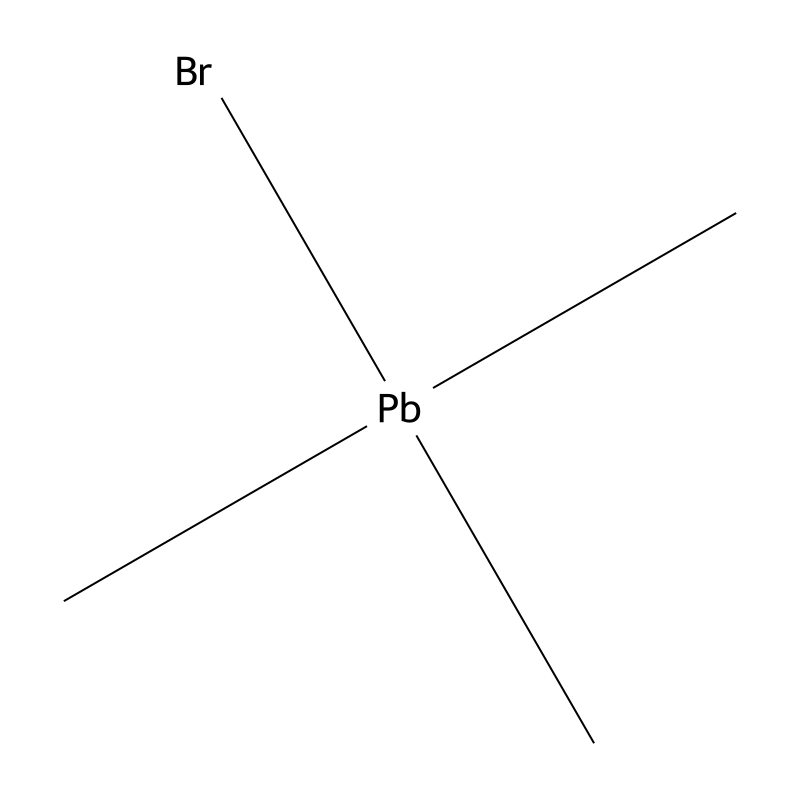

Trimethyl lead bromide

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

- Precursor for Lead-Based Materials: Trimethyl lead bromide can be a precursor for synthesizing other lead-containing materials like lead telluride (PbTe) nanocrystals []. These nanocrystals have interesting optoelectronic properties and potential applications in solar cells and infrared detectors, but alternative, less toxic precursors are preferred whenever possible.

- Study of Organolead Chemistry: Trimethyl lead bromide can be used as a model compound for studying the chemistry of organolead compounds, which are molecules containing lead bonded directly to carbon []. This research can help us understand the behavior of lead in the environment and develop methods for remediation of lead contamination. However, extreme caution must be exercised due to the toxicity of trimethyl lead bromide.

Trimethyl lead bromide is an organolead compound with the chemical formula . It is characterized by its highly toxic nature, primarily due to the presence of lead, which poses significant health risks. This compound appears as a colorless to yellowish liquid and is primarily used in chemical synthesis and as an intermediate in various reactions. Trimethyl lead bromide is highly flammable and can react violently with water or oxidizing agents, leading to hazardous situations if not handled properly .

- Nucleophilic Substitution: It can undergo nucleophilic substitution reactions where the bromide ion is replaced by other nucleophiles.

- Decomposition: Upon heating or in the presence of moisture, it can decompose to release toxic gases, including lead oxides and bromine.

- Formation of Organolead Compounds: It can react with various organic compounds to form other organolead derivatives, which are often used in organic synthesis and materials science .

The biological activity of trimethyl lead bromide is largely negative due to its toxicity. Exposure can lead to severe health issues, including:

- Neurotoxicity: Lead compounds are known to affect neurological functions, leading to cognitive deficits and behavioral changes.

- Reproductive Toxicity: There are concerns regarding its effects on reproductive health, including potential teratogenic effects.

- Environmental Impact: Due to its toxicity, trimethyl lead bromide poses significant environmental risks, particularly in aquatic systems where it can bioaccumulate .

Trimethyl lead bromide can be synthesized through several methods:

- Reaction of Trimethyllead Chloride with Potassium Bromide:

- The chloride is treated with potassium bromide in a suitable solvent, leading to the formation of trimethyl lead bromide and potassium chloride as a byproduct.

- Direct Reaction of Lead Bromide with Methyl Grignard Reagents:

- Lead bromide can react with methyl Grignard reagents under controlled conditions to yield trimethyl lead bromide.

- Hydrolysis of Trimethyl Lead Chloride:

Trimethyl lead bromide has several applications:

- Chemical Synthesis: It serves as an intermediate in the synthesis of other organolead compounds.

- Catalysis: It has been explored as a catalyst in various organic reactions due to its ability to facilitate nucleophilic substitutions.

- Materials Science: The compound is used in the development of novel materials, particularly in fields like photovoltaics and nanotechnology .

Studies on the interactions of trimethyl lead bromide mainly focus on its toxicological effects and environmental behavior. Research has shown that:

- Toxicity Mechanisms: The compound's toxicity may arise from its ability to disrupt cellular processes and interact with biological membranes.

- Environmental Fate: Interaction studies indicate that trimethyl lead bromide can persist in the environment, leading to long-term ecological impacts.

These studies highlight the importance of understanding its interactions both biologically and environmentally for safety assessments .

Several compounds share structural similarities with trimethyl lead bromide. Here are a few notable examples:

| Compound Name | Chemical Formula | Key Characteristics |

|---|---|---|

| Dimethyl Lead Bromide | Less toxic than trimethyl lead bromide but still hazardous. | |

| Lead Bromide | An inorganic salt used in various applications; less volatile. | |

| Tetraethyl Lead | Used historically as an anti-knock agent; highly toxic. | |

| Methyl Lead Chloride | Similar reactivity but with chloride instead of bromide. |

Uniqueness of Trimethyl Lead Bromide

Trimethyl lead bromide is unique due to its specific structure that allows for distinct reactivity patterns compared to other organolead compounds. Its higher volatility and reactivity make it particularly useful in specialized chemical syntheses while also posing significant health risks that necessitate careful handling and regulation .

GHS Hazard Statements

H300 (100%): Fatal if swallowed [Danger Acute toxicity, oral];

H310 (100%): Fatal in contact with skin [Danger Acute toxicity, dermal];

H330 (100%): Fatal if inhaled [Danger Acute toxicity, inhalation];

H360 (100%): May damage fertility or the unborn child [Danger Reproductive toxicity];

H373 (100%): Causes damage to organs through prolonged or repeated exposure [Warning Specific target organ toxicity, repeated exposure];

H400 (100%): Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];

H410 (100%): Very toxic to aquatic life with long lasting effects [Warning Hazardous to the aquatic environment, long-term hazard];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Acute Toxic;Health Hazard;Environmental Hazard